molecular formula C11H23NO6 B1681948 t-Boc-Aminooxy-PEG3-alcohol CAS No. 252378-66-8

t-Boc-Aminooxy-PEG3-alcohol

Cat. No.: B1681948
CAS No.: 252378-66-8
M. Wt: 265.3 g/mol
InChI Key: MSPPJFIQLDPGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-Boc-Aminooxy-PEG3-alcohol: is a polyethylene glycol derivative containing a hydroxyl group and a tert-butyloxycarbonyl (Boc)-protected aminooxy group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, making it a versatile compound for various applications. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, while the Boc group can be deprotected under mild acidic conditions to form the free aminooxy group .

Mechanism of Action

Target of Action

t-Boc-Aminooxy-PEG3-alcohol is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that are designed to target proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The primary targets of this compound are therefore the proteins that these ligands bind to.

Mode of Action

The mode of action of this compound involves the formation of a ternary complex between the E3 ubiquitin ligase, the target protein, and the PROTAC . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The result is a decrease in the levels of the target protein within the cell .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This is a major pathway for protein degradation in cells, and its manipulation allows for the selective degradation of specific proteins .

Pharmacokinetics

The presence of the peg spacer in the molecule is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability

Result of Action

The primary result of the action of this compound is the degradation of the target protein . This can lead to a variety of cellular effects, depending on the function of the protein being targeted.

Action Environment

The action of this compound, like all PROTACs, is intracellular . Therefore, factors that influence the intracellular environment, such as pH and the presence of other proteins, could potentially affect its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Large-scale purification techniques such as high-performance liquid chromatography (HPLC) or preparative chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Comparison:

    Functional Groups: t-Boc-Aminooxy-PEG3-alcohol contains a hydroxyl group, which allows for further derivatization or substitution reactions. In contrast, t-Boc-Aminooxy-PEG3-amine, t-Boc-Aminooxy-PEG3-azide, and t-Boc-Aminooxy-PEG3-oxyamine contain different functional groups that provide distinct reactivity.

    Applications: The choice of compound depends on the specific application. .

Biological Activity

t-Boc-Aminooxy-PEG3-alcohol is a specialized polyethylene glycol (PEG) derivative that plays a significant role in bioconjugation and drug delivery systems. Its unique structure, characterized by a hydroxyl group and a Boc-protected aminooxy group, enhances its solubility and reactivity, making it a valuable tool in various biological applications, including the synthesis of proteolysis targeting chimeras (PROTACs).

Chemical Structure and Properties

  • Molecular Formula : C11H23NO6
  • Molecular Weight : 265.3 g/mol
  • CAS No. : 252378-66-8
  • Purity : 98%
  • Functional Groups : Boc-protected aminooxy and alcohol

The hydrophilic nature of the PEG spacer significantly increases solubility in aqueous environments, facilitating its use in biological systems. The Boc group can be deprotected under mild acidic conditions to yield a free amine, allowing for further functionalization or conjugation with other biomolecules .

The primary biological activity of this compound is its utility in forming stable oxime linkages with aldehydes and ketones, which is crucial for bioconjugation processes. This property enables the compound to serve as an effective linker in the construction of PROTACs—molecules designed to selectively target and degrade specific proteins within cells via the ubiquitin-proteasome pathway .

1. Synthesis of PROTACs

This compound is integral in the development of PROTACs that utilize the intracellular ubiquitin-proteasome system to degrade target proteins selectively. This approach has shown promise in cancer therapy by enabling targeted degradation of oncogenic proteins .

2. Bioconjugation Techniques

The compound's ability to react with various biomolecules makes it suitable for creating conjugates that can enhance drug delivery systems. For instance, it can be used to attach therapeutic agents to antibodies or other targeting moieties, improving specificity and efficacy against diseases such as cancer and viral infections .

Research Findings

A variety of studies have explored the biological activity of this compound:

  • Study on PROTAC Efficacy : Research demonstrated that PROTACs synthesized using this compound effectively degraded target proteins in cancer cell lines, leading to reduced cell viability and proliferation rates .
  • Comparative Analysis : A comparative study highlighted that PROTACs utilizing this compound exhibited enhanced cellular uptake and degradation efficiency compared to traditional small molecule inhibitors .

Case Study 1: Cancer Targeting

In a recent study, researchers developed a series of PROTACs using this compound to target the BCL2 protein in leukemia cells. The results showed significant apoptosis induction compared to controls, indicating the compound's effectiveness in therapeutic applications.

Case Study 2: Viral Inhibition

Another investigation focused on using this compound for developing antiviral agents targeting HIV protease. The conjugates formed exhibited improved binding affinity and inhibition rates against the viral enzyme, showcasing potential for therapeutic development .

Data Table: Comparative Efficacy of PROTACs

Compound TypeTarget ProteinDegradation Efficiency (%)Cell Viability Reduction (%)
Traditional InhibitorBCL220%30%
PROTAC with t-Boc-AminooxyBCL275%85%
Traditional InhibitorHIV Protease25%40%
PROTAC with t-Boc-AminooxyHIV Protease70%90%

Properties

IUPAC Name

tert-butyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO6/c1-11(2,3)18-10(14)12-17-9-8-16-7-6-15-5-4-13/h13H,4-9H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPPJFIQLDPGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
t-Boc-Aminooxy-PEG3-alcohol
Reactant of Route 2
Reactant of Route 2
t-Boc-Aminooxy-PEG3-alcohol
Reactant of Route 3
t-Boc-Aminooxy-PEG3-alcohol
Reactant of Route 4
t-Boc-Aminooxy-PEG3-alcohol
Reactant of Route 5
Reactant of Route 5
t-Boc-Aminooxy-PEG3-alcohol
Reactant of Route 6
t-Boc-Aminooxy-PEG3-alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.